4-Amino-2-hydroxybenzonitrile
Overview
Description
4-Amino-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of benzonitrile, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-amino-2-hydroxybenzaldehyde, followed by reduction to form the desired benzonitrile derivative. Another method includes the reaction of 4-amino-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or nickel can facilitate the conversion of precursor compounds to the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-Amino-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxybenzonitrile involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the amino group, resulting in different reactivity and applications.
4-Amino-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and uses.
4-Amino-3-hydroxybenzonitrile: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Uniqueness: 4-Amino-2-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-amino-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNEHKRXXALJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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